propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
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Description
The compound is an ester based on its structure. Esters are organic compounds where the hydrogen in the carboxylic acid group is replaced by a hydrocarbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a carboxylic acid with an alcohol in the presence of a catalyst . The exact synthesis process would depend on the specific structures of the reactants .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, and mass spectrometry. The structure can also be predicted using computational chemistry methods .Chemical Reactions Analysis
Esters can undergo a variety of reactions including hydrolysis, reduction, and Grignard reactions. The specific reactions that this compound can undergo would depend on its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and reactivity can be determined through experimental methods. Computational methods can also be used to predict these properties .Scientific Research Applications
Antimicrobial Activity
Thiazolidine derivatives are known for their antimicrobial properties. The sulfur atom present in the thiazolidine ring of the compound enhances its pharmacological properties, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Uses
The anti-inflammatory potential of thiazolidine derivatives can be harnessed in the treatment of chronic inflammation-related disorders. Research indicates that these compounds can be effective in reducing inflammation without the side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Research
Thiazolidine derivatives exhibit anticancer activities by interfering with various cellular pathways. This compound, with its unique structure, could be synthesized and tested for its efficacy against different cancer cell lines, contributing to the search for novel cancer therapies .
Neuroprotective Effects
The presence of a thiazolidine core in pharmaceuticals has been associated with neuroprotective effects. This compound could be explored for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Antioxidant Properties
Antioxidants play a vital role in protecting cells from oxidative stress. The compound could be studied for its antioxidant capacity, which may contribute to the prevention of diseases caused by oxidative damage .
Probe Design for Biological Studies
Due to the diverse therapeutic and pharmaceutical activities of thiazolidine derivatives, this compound can be used in probe design to study various biological targets. Its structure allows for modifications that can help in understanding the interaction with different biomolecules .
properties
IUPAC Name |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S2/c1-2-12-24-17(22)6-4-3-5-11-21-18(23)16(26-19(21)25)13-14-7-9-15(20)10-8-14/h7-10,13H,2-6,11-12H2,1H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXNLVGRNPHSBL-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
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